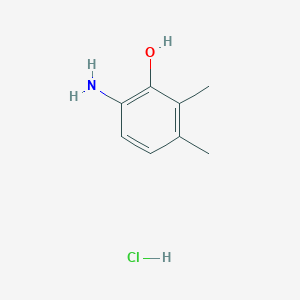

6-Amino-2,3-dimethylphenol hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-amino-2,3-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFACRGHRXTMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 6 Amino 2,3 Dimethylphenol Hydrochloride

Laboratory-Scale Synthesis Strategies

Nitration of Dimethylphenol Precursors and Subsequent Reduction

The foundational step in synthesizing 6-Amino-2,3-dimethylphenol is the nitration of 2,3-dimethylphenol (B72121). This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing hydroxyl and methyl groups. Following nitration, the nitro group is reduced to an amino group to form the desired aminophenol.

Nitration of 2,3-dimethylphenol can be achieved using various nitrating agents. A study on the nitration of 2,3-dimethylphenol in acetic anhydride (B1165640) at low temperatures (-60°C) resulted in the formation of 5,6-dimethyl-6-nitrocyclohexa-2,4-dienone (52% yield), along with 4-nitro-2,3-dimethylphenol (24% yield) and 6-nitro-2,3-dimethylphenol (24% yield). cdnsciencepub.com The subsequent reduction of the nitro-containing intermediates yields the corresponding aminophenol.

Alternative nitrating conditions, such as using metal nitrates in anhydrous organic solvents, have been investigated to improve selectivity. ijcce.ac.ir For instance, the use of copper(II) nitrate (B79036) trihydrate in acetone (B3395972) has been shown to influence the ratio of ortho to para isomers in the nitration of phenols. ijcce.ac.ir Heterogeneous conditions, employing reagents like Mg(HSO₄)₂ or NaHSO₄·H₂O with NaNO₃ and wet SiO₂, also offer a pathway for the nitration of phenols under mild conditions. researchgate.net

Catalytic Hydrogenation in Amino Group Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group to an amino group. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source.

Palladium on carbon (Pd/C) is a common catalyst for this transformation. mdpi.comgoogle.com The reaction can be carried out using hydrogen gas, often under pressure, or through catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid. mdpi.combeilstein-journals.org The hydrogenation of nitrophenols to aminophenols can proceed readily at room temperature and low hydrogen pressures. google.com The choice of solvent and the presence of acids or bases can influence the reaction rate and selectivity. For example, conducting the hydrogenation in an acidic medium, such as acetic acid, is a common practice. google.com

Recent research has explored the use of novel catalyst systems to enhance efficiency and sustainability. Palladium supported on graphene has demonstrated high activity and stability in the hydrogenation of nitrophenols. rsc.org Other studies have investigated the use of copper, silver, and gold nanoparticles deposited on various supports as catalysts for nitrophenol reduction. nih.gov

Chemical Reduction Methods Utilizing Metal-Acid Systems

Besides catalytic hydrogenation, chemical reduction methods using metal-acid systems are also effective for converting the nitro group to an amine. This classic approach involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

The Béchamp reduction, which uses iron filings in the presence of an acid like hydrochloric acid or acetic acid, is a well-established method for the reduction of aromatic nitro compounds on an industrial scale. wikipedia.org Tin(II) chloride in concentrated hydrochloric acid is another effective reagent for this conversion. wikipedia.org These methods are often cost-effective but may generate significant amounts of metal waste.

The general reaction for the reduction of a nitroaromatic compound (Ar-NO₂) to an aniline (B41778) (Ar-NH₂) using a metal-acid system can be represented as:

Ar-NO₂ + 3Fe + 6HCl → Ar-NH₂ + 3FeCl₂ + 2H₂O

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of 6-Amino-2,3-dimethylphenol hydrochloride. Key parameters include temperature, pressure, catalyst selection and loading, solvent, and the concentration of reactants.

For the nitration step, controlling the temperature is critical to manage the formation of isomers and byproducts. cdnsciencepub.com The choice of nitrating agent and solvent also significantly impacts the regioselectivity of the reaction. ijcce.ac.ir

In the catalytic hydrogenation step, factors such as the type of catalyst, catalyst loading, hydrogen pressure, and temperature must be carefully controlled. google.com For instance, the hydrogenation of p-nitrophenol has been shown to be influenced by the type of palladium catalyst, temperature, pH, and the amount of formic acid used as a hydrogen donor. beilstein-journals.org The table below summarizes the effect of different catalysts on the conversion of p-nitrophenol.

| Catalyst | Conversion at 30°C (%) | Conversion at 40°C (%) |

|---|---|---|

| Pd | 25 | 45 |

| Porous Pd | 60 | 80 |

| Pd-Ag | 15 | 30 |

| Porous PdO | 85 | 100 |

This table illustrates the conversion of p-nitrophenol using different palladium-based catalysts at two different temperatures, based on data for a similar reaction. beilstein-journals.org

Industrial Production Approaches for this compound

Continuous Flow Reactor Applications in Large-Scale Synthesis

For large-scale industrial production, continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control, often leading to higher yields and purity.

The synthesis of aminophenols can be adapted to a continuous flow process. For example, the catalytic hydrogenation of nitrophenols has been successfully demonstrated in continuous flow reactors. beilstein-journals.org In such a setup, a solution of the nitrophenol and a hydrogen source is continuously passed through a heated tube or column packed with a solid-supported catalyst. The product is then collected at the outlet. This approach allows for precise control over reaction parameters such as residence time, temperature, and pressure, leading to consistent product quality. researchgate.netbeilstein-journals.org

A study on the hydrogenation of p-nitrophenol using a tubular reactor coated with a palladium-based catalyst demonstrated quantitative conversion to p-aminophenol within a residence time of 15 seconds at 40°C. beilstein-journals.org The application of such microreactor technology can significantly intensify the process, making it more efficient and economical for industrial-scale synthesis. google.com

The table below outlines the key parameters and outcomes of a continuous flow hydrogenation process for a related compound.

| Parameter | Value |

|---|---|

| Reactor Type | Porous PdO coated tubular reactor |

| Substrate | p-Nitrophenol (0.01 M) |

| Hydrogen Source | Formic Acid (0.1 M) |

| Temperature | 40 °C |

| Residence Time | 14.7 s |

| Conversion | ~100% |

This table summarizes the optimized conditions for the continuous flow hydrogenation of p-nitrophenol. beilstein-journals.org

Automated Process Control for Manufacturing Efficiency

To enhance manufacturing efficiency, safety, and product consistency, automated process control strategies are increasingly being implemented in the synthesis of fine chemicals like this compound. These systems utilize Process Analytical Technology (PAT) to monitor and control critical process parameters in real-time. researchgate.net

For the nitration step , automated control is crucial due to the highly exothermic nature of the reaction. Key parameters that are monitored and controlled include:

Temperature: Precise temperature control is essential to manage the reaction rate and prevent runaway reactions. Automated cooling systems are employed to maintain the optimal temperature for regioselectivity.

Reagent Addition Rate: The rate of addition of the nitrating agent is carefully controlled to manage the heat generated and to minimize the formation of undesired byproducts.

Mixing: Consistent and efficient mixing is necessary to ensure uniform reaction conditions and heat distribution.

In the catalytic hydrogenation stage , automated systems are employed to control:

Hydrogen Pressure: Maintaining a constant hydrogen pressure is critical for ensuring a consistent reaction rate and complete reduction of the nitro group. nih.gov

Temperature: The temperature of the hydrogenation reactor is controlled to optimize the catalyst's activity and selectivity. researchgate.net

Reaction Endpoint Detection: PAT tools, such as in-situ spectroscopy (e.g., FT-IR or Raman), can be used to monitor the disappearance of the nitro group and the appearance of the amino group, allowing for precise determination of the reaction endpoint. This avoids over-processing and the formation of impurities.

The table below illustrates a conceptual automated process control scheme for the synthesis:

| Process Stage | Critical Parameter | Sensor/PAT Tool | Control Action | Benefit |

| Nitration | Temperature | Thermocouple | Automated cooling/heating | Prevents runaway, improves selectivity |

| Reagent Feed Rate | Mass Flow Controller | Adjusts pump speed | Controls exotherm, minimizes byproducts | |

| Reactant Concentration | In-situ IR/Raman | Adjusts feed rate | Optimizes reaction stoichiometry | |

| Hydrogenation | Hydrogen Pressure | Pressure Transducer | Automated gas supply valve | Ensures consistent reaction rate |

| Temperature | Thermocouple | Automated heating/cooling | Optimizes catalyst activity | |

| Reaction Conversion | In-situ Spectroscopy | Stops H₂ flow/initiates next step | Prevents over-reduction, improves yield |

Advanced Catalysis for Minimizing Byproducts

The minimization of byproducts is a primary concern in the synthesis of this compound, and the choice of catalyst plays a pivotal role in achieving this goal.

In the nitration step , advanced catalytic systems are being explored to enhance regioselectivity towards the 6-nitro isomer. Traditional nitrating agents like mixed acid (sulfuric and nitric acid) can lead to the formation of multiple isomers and oxidation byproducts. Advanced approaches include:

Shape-Selective Zeolite Catalysts: Zeolites with specific pore structures can be used to control the access of the nitrating agent to the aromatic ring, thereby favoring the formation of a particular isomer. researchgate.netmdpi.com For instance, a zeolite with pores that sterically hinder attack at the 4-position of 2,3-dimethylphenol could potentially increase the yield of the 6-nitro isomer.

Solid Acid Catalysts: The use of solid acid catalysts, such as supported heteropoly acids, can offer a milder and more selective alternative to strong mineral acids, reducing the formation of oxidation and degradation products. dergipark.org.tr

For the reduction of the nitro group , advanced catalytic systems focus on improving efficiency, selectivity, and catalyst stability, especially when dealing with sterically hindered substrates. While palladium and platinum on carbon are effective, research is ongoing into:

Supported Noble Metal Nanoparticles: Catalysts comprising highly dispersed nanoparticles of palladium, platinum, or rhodium on various supports (e.g., carbon nanotubes, metal oxides) can exhibit enhanced activity and selectivity. mdpi.comresearchgate.net

Bimetallic Catalysts: The use of bimetallic catalysts, such as palladium-gold or platinum-ruthenium, can sometimes offer synergistic effects, leading to improved catalytic performance and resistance to deactivation.

The following table summarizes some advanced catalytic approaches:

| Reaction Step | Catalyst Type | Potential Advantage |

| Nitration | Shape-Selective Zeolites (e.g., H-BEA, H-ZSM-5) | Increased regioselectivity for the 6-nitro isomer. |

| Supported Heteropoly Acids (e.g., H₃PW₁₂O₄₀ on SiO₂) | Milder reaction conditions, reduced byproducts. | |

| Reduction | Supported Palladium Nanoparticles | High activity and selectivity, lower catalyst loading. |

| Bimetallic Catalysts (e.g., Pd-Au/C) | Enhanced stability and activity. |

Alternative Synthetic Routes and Emerging Methodologies

Exploration of Environmentally Benign Synthesis Protocols

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for aminophenols. These approaches aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency.

For the nitration step , greener alternatives to traditional mixed-acid nitration are being investigated:

Solid Acid Catalysts and Milder Nitrating Agents: The use of solid acid catalysts, such as zeolites or sulfated zirconia, in combination with milder nitrating agents like nitric acid in the absence of sulfuric acid, can significantly reduce the generation of acidic waste streams. nih.gov

Solvent-Free Nitration: Performing the nitration reaction under solvent-free conditions, or in greener solvents like ionic liquids or supercritical carbon dioxide, can eliminate the environmental impact associated with volatile organic solvents. chlorpars.com

In the reduction of the nitro group , several environmentally friendly protocols have been developed:

Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or sodium borohydride, in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. rsc.org This enhances the safety of the process.

Green Catalysts and Solvents: The use of catalysts derived from earth-abundant metals or biocatalysts, in combination with green solvents like water or ethanol, can significantly improve the environmental profile of the reduction step. rsc.orgdntb.gov.ua The use of supercritical carbon dioxide as a solvent for hydrogenation has also been explored, offering advantages in terms of product separation and catalyst recycling. rsc.org

The table below highlights some environmentally benign approaches:

| Reaction Step | Green Chemistry Approach | Environmental Benefit |

| Nitration | Solid acid catalyst with dilute nitric acid | Reduction of corrosive and hazardous acid waste. |

| Solvent-free conditions or green solvents (e.g., ionic liquids) | Elimination or reduction of volatile organic compounds (VOCs). | |

| Reduction | Catalytic transfer hydrogenation (e.g., with formic acid) | Avoids the use of high-pressure hydrogen gas, enhancing safety. |

| Biocatalysis or earth-abundant metal catalysts in aqueous media | Reduces reliance on precious metal catalysts and organic solvents. | |

| Hydrogenation in supercritical CO₂ | Facile product separation and catalyst recycling. nih.gov |

Stereoselective Synthesis of Related Aminophenol Isomers

While 6-Amino-2,3-dimethylphenol itself is not chiral, the development of stereoselective methods for the synthesis of related chiral aminophenol isomers is an active area of research, driven by the importance of chiral amines and aminophenols in the pharmaceutical industry. These methodologies often involve asymmetric catalysis to introduce chirality in a controlled manner.

One common strategy is the asymmetric hydrogenation of prochiral substrates . For instance, a substituted aminoketone or imine could be hydrogenated using a chiral catalyst to produce a chiral amino alcohol or amine with high enantiomeric excess. Chiral transition metal complexes, often containing ligands such as BINAP or DuPhos, are frequently employed for this purpose. semanticscholar.org

Another approach involves the use of biocatalysis . Enzymes, such as transaminases or oxidases, can exhibit high stereoselectivity in the synthesis of chiral amines and aminophenols. nih.govnih.gov For example, a prochiral ketone could be converted to a chiral amine through a transaminase-catalyzed reaction with an amine donor.

The synthesis and resolution of racemic mixtures is a classical yet still relevant method. A racemic mixture of a chiral aminophenol derivative can be prepared and then separated into its constituent enantiomers using a chiral resolving agent or by chiral chromatography. nih.gov

The table below provides an overview of some stereoselective synthesis strategies:

| Synthetic Strategy | Description | Key Reagents/Catalysts |

| Asymmetric Hydrogenation | Reduction of a prochiral enamine, imine, or ketone to a chiral amine or alcohol. | Chiral transition metal complexes (e.g., Rh-DuPhos, Ru-BINAP). |

| Biocatalysis | Use of enzymes to catalyze a stereoselective transformation. | Transaminases, oxidases, lipases. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral resolving agents (e.g., tartaric acid), chiral HPLC. |

Chemical Reactivity and Derivatization Studies of 6 Amino 2,3 Dimethylphenol Hydrochloride

Oxidative Transformations and Product Characterization

The presence of both amino and hydroxyl groups on the aromatic ring makes 6-Amino-2,3-dimethylphenol hydrochloride particularly susceptible to oxidation. The course of the oxidation and the nature of the resulting products are highly dependent on the oxidizing agent used and the reaction conditions.

Formation of Quinone Derivatives through Controlled Oxidation

Controlled oxidation of 6-Amino-2,3-dimethylphenol can lead to the formation of quinone derivatives. The amino and hydroxyl groups are ortho to each other, which can direct oxidation to form ortho-quinonoid structures. However, under certain conditions, oxidation can lead to the corresponding p-benzoquinone derivative through rearrangement or further transformation. For instance, the oxidation of similar p-aminophenols is a known route to benzoquinones. It has been discovered that p-aminophenol can be effectively oxidized by a pentavalent vanadium compound, such as vanadium pentoxide, to yield benzoquinone. google.com While a specific procedure for the controlled oxidation of 6-Amino-2,3-dimethylphenol to a simple quinone is not extensively documented in readily available literature, analogous reactions with other substituted aminophenols suggest this is a feasible transformation. The likely product of a carefully controlled oxidation would be 2,3-dimethyl-p-benzoquinone.

The general transformation can be represented as follows:

Reaction Scheme for the Oxidation of 6-Amino-2,3-dimethylphenol

Common oxidizing agents that could be employed for such a transformation include:

| Oxidizing Agent | Potential Product | Reference for Analogy |

| Vanadium Pentoxide | 2,3-Dimethyl-p-benzoquinone | google.com |

| Potassium Ferricyanide | NN′-bis-(p-hydroxyphenyl)-2-hydroxy-5-amino-1,4-benzoquinone di-imine (from p-aminophenol) | rsc.org |

Mechanistic Studies of Oxidative Pathways

The oxidation of aminophenols is mechanistically complex and can proceed through various pathways, often involving radical intermediates. In the case of p-aminophenol, its oxidation has been shown to proceed via a one-electron oxidation to form a p-aminophenoxy free radical. researchgate.net This radical species can then undergo further reactions, including dimerization or polymerization.

The oxidative polymerization of aminophenols is a common outcome, particularly under strong oxidizing conditions or in the presence of certain catalysts. nih.govnih.gov This process typically involves the coupling of radical intermediates to form oligomeric or polymeric chains. For N-substituted anilines, oxidative polymerization can lead to products with benzidine-like structures. nih.gov Given the structure of 6-Amino-2,3-dimethylphenol, its oxidation could lead to the formation of polymeric materials with phenoxazine-like structures, especially in the presence of catalysts that mimic the action of enzymes like phenoxazinone synthase. rsc.org

The proposed general mechanism for the initial steps of oxidation involves the formation of a radical cation, which can then be deprotonated to yield a neutral radical. This radical is a key intermediate that can either be further oxidized to a quinone-imine or couple with other radical species.

Reductive Modifications and Amine Derivative Formation

The functional groups of this compound also allow for various reductive modifications, leading to a range of amine derivatives.

Selective Reduction of Functional Groups

While the aromatic ring of 6-Amino-2,3-dimethylphenol is generally stable to reduction under mild conditions, the introduction of other functional groups through derivatization could provide sites for selective reduction. For instance, if a nitro group were introduced onto the ring, it could be selectively reduced to an amino group using various reagents, such as catalytic hydrogenation or metal/acid combinations. The reduction of nitrophenols to aminophenols is a well-established industrial process. chemijournal.com

Synthesis of Varied Amine Derivatives

The primary amino group of 6-Amino-2,3-dimethylphenol is a key site for derivatization. One common method for producing N-substituted derivatives is through reductive amination. This one-pot reaction involves the condensation of the aminophenol with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride. umich.edu This method allows for the selective N-alkylation of aminophenols. researchgate.netresearchgate.net

General Scheme for Reductive Amination:

This approach provides a versatile route to a wide array of N-alkyl and N-aryl derivatives.

| Aldehyde/Ketone | Reducing Agent | Product | Reference for Method |

| Benzaldehyde (B42025) | Sodium Borohydride | N-benzyl-6-amino-2,3-dimethylphenol | umich.edu |

| Acetone (B3395972) | Sodium Borohydride | N-isopropyl-6-amino-2,3-dimethylphenol | umich.edu |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 6-Amino-2,3-dimethylphenol is highly activated towards electrophilic substitution due to the strong electron-donating effects of the amino and hydroxyl groups.

The -OH and -NH2 groups are ortho, para-directing. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In 6-Amino-2,3-dimethylphenol, the positions ortho and para to the hydroxyl group are already substituted (with the amino group and a methyl group, respectively). The position para to the amino group is occupied by the hydroxyl group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the amino group and meta to the hydroxyl group. The directing effects of these powerful activating groups would likely lead to substitution at the C4 and C5 positions of the ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst would likely result in the introduction of a halogen atom onto the aromatic ring.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, however, may be complicated by the presence of the amino group, which can react with the Lewis acid catalyst.

Nucleophilic aromatic substitution, on the other hand, is generally difficult on electron-rich aromatic rings unless there are strong electron-withdrawing groups present. youtube.comlibretexts.orgyoutube.comlibretexts.org Since 6-Amino-2,3-dimethylphenol contains electron-donating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. However, if the molecule were modified to include a good leaving group (like a halogen) and strong electron-withdrawing groups, then nucleophilic substitution could become feasible. A strategy known as homolysis-enabled electronic activation, where a phenoxyl radical is generated to act as a powerful electron-withdrawing group, can facilitate nucleophilic aromatic substitution on halophenols. nih.gov

Halogenation Studies on the Aromatic Ring

While specific halogenation studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from the principles of electrophilic aromatic substitution on highly activated phenol (B47542) and aniline (B41778) derivatives. The hydroxyl and amino groups are strong ortho-, para-directors, significantly increasing the nucleophilicity of the aromatic ring.

The two available positions for substitution are C4 (para to the hydroxyl group and meta to the amino group) and C5 (meta to the hydroxyl group and para to the amino group). Given the powerful activating and directing influence of both the -OH and -NH₂ groups, halogenation is expected to be facile, potentially proceeding without a Lewis acid catalyst. The regioselectivity will be determined by the combined directing effects of all substituents. The C5 position is para to the strongly activating amino group, and the C4 position is para to the strongly activating hydroxyl group. Therefore, substitution is anticipated at both positions, potentially leading to a mixture of mono- and di-halogenated products depending on the reaction conditions.

Common halogenating agents for such reactions include elemental bromine (Br₂) in a polar solvent or chlorine (Cl₂). Due to the high reactivity of the substrate, reactions would likely be performed at low temperatures to control selectivity and prevent over-halogenation or oxidation. nih.gov

Table 1: Predicted Products of Halogenation of 6-Amino-2,3-dimethylphenol

| Reagent | Predicted Major Product(s) | Rationale |

| Br₂ in acetic acid (1 eq.) | 5-Bromo-6-amino-2,3-dimethylphenol and 4-Bromo-6-amino-2,3-dimethylphenol | The C5 position is para to the -NH₂ group, and the C4 position is para to the -OH group. Both are strongly activated, leading to a mixture of products. |

| Cl₂ in CCl₄ (excess) | 4,5-Dichloro-6-amino-2,3-dimethylphenol | With an excess of the halogenating agent, disubstitution is likely due to the high activation of the ring by the -OH and -NH₂ groups. |

Nitration and Sulfonation Reactivity

Nitration: The nitration of phenols and anilines is a well-established electrophilic aromatic substitution. quora.com However, the reaction is often complicated by the sensitivity of the amino and hydroxyl groups to the strong acidic conditions (typically a mixture of nitric acid and sulfuric acid) required to generate the nitronium ion (NO₂⁺). These conditions can cause oxidation of the ring, leading to degradation and the formation of tarry by-products. cdnsciencepub.com Furthermore, under strong acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating, meta-directing group.

This protonation would significantly reduce the reactivity of the ring and alter the regiochemical outcome. To circumvent these issues, milder nitrating agents are often employed for highly activated substrates. ijcce.ac.irnih.gov For 6-Amino-2,3-dimethylphenol, nitration would likely be directed to the C5 position, which is para to the (protonated) amino group and ortho to the hydroxyl group. Nitration at the C4 position is also possible. Studies on the nitration of 2,3-dimethylphenol (B72121) have shown the formation of 4-nitro and 6-nitro derivatives, highlighting the directing influence of the methyl and hydroxyl groups. cdnsciencepub.com

Sulfonation: Sulfonation typically requires treatment with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the harsh acidic conditions can be problematic. The amino group will be protonated, deactivating the ring. The reaction is often reversible at high temperatures. acs.orgacs.org The sulfonic acid group (-SO₃H) would be expected to add at the most sterically accessible and electronically favorable position, likely C5. Patents describing the sulfonation of ortho-aminophenol indicate that the sulfonic acid group is typically introduced para to the amino group. google.com

Table 2: Predicted Products of Nitration and Sulfonation

| Reaction | Reagent | Predicted Major Product | Potential Challenges |

| Nitration | Dilute HNO₃ | 5-Nitro-6-amino-2,3-dimethylphenol | Oxidation of the ring; protonation of the amino group altering directing effects. |

| Sulfonation | Fuming H₂SO₄ | 6-Amino-2,3-dimethylphenol-5-sulfonic acid | Ring degradation under harsh acidic conditions; reversibility of the reaction. |

Investigation of Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) reactions generally require a fundamentally different substrate structure compared to electrophilic substitutions. The SNAr mechanism involves the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. This process is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

The structure of 6-Amino-2,3-dimethylphenol is the antithesis of a typical SNAr substrate. It possesses multiple strong electron-donating groups (-OH, -NH₂, -CH₃), which make the aromatic ring electron-rich and highly deactivated towards nucleophilic attack. acs.org Therefore, this compound and its simple halogenated derivatives are not expected to undergo SNAr reactions under standard conditions. The electron-rich nature of the ring would strongly disfavor the formation of the required negatively charged intermediate. osti.gov

Condensation Reactions and Schiff Base Formation

Reactivity with Aldehydes and Ketones

The primary amino group of 6-Amino-2,3-dimethylphenol provides a reactive site for condensation reactions with carbonyl compounds. This reaction, which forms an imine or azomethine group (-C=N-), is the basis for the synthesis of Schiff bases. wjpsonline.comresearchgate.net The reaction is typically carried out by refluxing the aminophenol and the desired aldehyde or ketone in an alcoholic solvent, often with acid or base catalysis. nih.gov

The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable C=N double bond of the Schiff base. researchgate.net A wide variety of aldehydes (e.g., salicylaldehyde (B1680747), benzaldehyde, substituted benzaldehydes) and ketones can be used to generate a diverse library of Schiff base ligands. ajrconline.orgnih.gov

Structural Characterization of Condensation Products

The Schiff bases derived from 6-Amino-2,3-dimethylphenol can be structurally characterized using a suite of standard spectroscopic techniques.

FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a characteristic absorption band for the imine (C=N) stretching vibration, typically in the range of 1600-1650 cm⁻¹. Concurrently, the C=O stretching band of the parent aldehyde/ketone (around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine will disappear. scirp.org

¹H NMR Spectroscopy: The formation of the azomethine group is confirmed by the appearance of a singlet peak in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the imine proton (-N=CH-). nih.gov The signals for the aromatic and methyl protons of the original aminophenol will also be present, though their chemical shifts may be slightly altered.

¹³C NMR Spectroscopy: The carbon of the imine group can be observed in the ¹³C NMR spectrum, typically in the range of δ 145-165 ppm.

Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base, corresponding to the sum of the reactants minus the mass of water.

Table 3: Expected Spectroscopic Data for a Representative Schiff Base (from 6-Amino-2,3-dimethylphenol and Salicylaldehyde)

| Technique | Expected Characteristic Signal | Assignment |

| FT-IR (cm⁻¹) | ~1625 | C=N (Imine) stretch |

| ¹H NMR (δ, ppm) | ~8.6 | -N=CH- (Azomethine) proton |

| ¹³C NMR (δ, ppm) | ~163 | C=N (Imine) carbon |

| Mass Spec (m/z) | 242.10 | [M]⁺, corresponding to C₁₅H₁₆N₂O₂ |

Metal Coordination Chemistry and Complex Formation

Schiff bases derived from aminophenols are highly versatile ligands in coordination chemistry. iosrjournals.orgresearchgate.netderpharmachemica.com The Schiff bases of 6-Amino-2,3-dimethylphenol are excellent candidates for forming stable coordination complexes with a variety of transition metal ions. Coordination typically occurs through the lone pair of electrons on the imine nitrogen and the deprotonated phenolic oxygen, forming a stable five- or six-membered chelate ring. ajrconline.orgresearchgate.net This O,N-donor set effectively binds to metal centers.

Depending on the structure of the aldehyde or ketone used in their synthesis, these ligands can be bidentate, tridentate, or even polydentate. researchgate.net For instance, a simple Schiff base formed with benzaldehyde would act as a bidentate ligand. If salicylaldehyde is used, the resulting ligand can be tridentate, coordinating through the phenolic oxygen, the imine nitrogen, and the hydroxyl group of the salicylaldehyde moiety.

These ligands can form stable complexes with a range of transition metals, including but not limited to Cu(II), Ni(II), Co(II), Zn(II), Mn(II), and Fe(II)/Fe(III). scirp.orgorientjchem.orgacs.org The geometry of the resulting metal complex (e.g., square planar, tetrahedral, or octahedral) is influenced by the coordination number of the metal ion, the stoichiometry of the ligand-to-metal ratio, and the nature of the metal itself. britannica.com

Table 4: Potential Metal Complexes of a Bidentate Schiff Base Ligand (L) Derived from 6-Amino-2,3-dimethylphenol

| Metal Ion | Stoichiometry (Metal:Ligand) | Complex Formula | Predicted Geometry |

| Cu(II) | 1:2 | [Cu(L)₂] | Square Planar |

| Ni(II) | 1:2 | [Ni(L)₂] | Square Planar / Tetrahedral |

| Co(II) | 1:2 | [Co(L)₂] | Tetrahedral |

| Zn(II) | 1:2 | [Zn(L)₂] | Tetrahedral |

| Fe(III) | 1:3 | [Fe(L)₃] | Octahedral |

Chelation Behavior with Transition Metal Cations

No specific studies detailing the chelation of this compound with transition metal cations were identified. Information regarding the stability constants, coordination equilibria, and the nature of the formed chelates is absent from the scientific record.

Synthesis and Structural Analysis of Metal Complexes

There is no available literature describing the synthesis of metal complexes specifically derived from this compound. As a result, there is no data on reaction conditions, yields, or the structural properties of any such complexes that would have been characterized by spectroscopic or crystallographic methods.

Due to the lack of specific research on this compound, a detailed and focused article on its chemical reactivity and derivatization as outlined cannot be generated.

Advanced Spectroscopic and Chromatographic Characterization of 6 Amino 2,3 Dimethylphenol Hydrochloride and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying 6-Amino-2,3-dimethylphenol hydrochloride. Its high resolution and sensitivity make it ideal for separating the main compound from any process-related impurities or degradation products.

Method Development for Quantitative Analysis

The development of a robust HPLC method for the quantitative analysis of this compound involves the systematic optimization of several chromatographic parameters to achieve adequate separation, peak shape, and sensitivity. A typical approach utilizes reversed-phase chromatography.

Key parameters for method development include the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength. A C18 column is often suitable for separating phenolic compounds. The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good resolution. researchgate.net

Detection is typically performed using a UV detector, as the phenolic ring provides strong chromophores. The selection of an appropriate wavelength, usually at the compound's maximum absorbance, is critical for achieving high sensitivity.

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate. researchgate.net Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Intra-day Precision (%RSD) | ≤ 2% | 0.85% |

| Inter-day Precision (%RSD) | ≤ 2% | 1.20% |

| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

Note: This data is illustrative and based on typical performance for similar analytical methods.

Impurity Profiling and Control

Impurity profiling is a critical aspect of quality control, involving the detection, identification, and quantification of impurities in the this compound substance. The validated HPLC method is used to separate these impurities from the main peak. These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products). researchgate.netmdpi.com

For effective impurity control, the HPLC method must be capable of separating all known and potential impurities. Forced degradation studies—exposing the compound to stress conditions such as acid, base, oxidation, heat, and light—are often conducted to generate potential degradation products and demonstrate the specificity of the analytical method. mdpi.com The identification of these impurities is crucial for understanding the stability of the compound and for setting appropriate specifications in the final product.

Mass Spectrometry (MS and LC/MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its related substances. When coupled with liquid chromatography (LC/MS), it allows for the separation and mass analysis of individual components in a mixture, making it an essential tool for impurity identification. nih.gov

Verification of Molecular Weight and Fragmentation Patterns

The molecular formula for 6-Amino-2,3-dimethylphenol is C₈H₁₁NO, giving it a monoisotopic mass of approximately 137.08 Da. nih.gov In its hydrochloride salt form, the mass of the protonated molecule [M+H]⁺ would be observed in the mass spectrum.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum shows the molecular ion peak, which confirms the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the compound's structure. For 6-Amino-2,3-dimethylphenol, characteristic fragments would likely arise from the loss of methyl groups (a loss of 15 Da) or other cleavages related to the aromatic ring structure. nist.gov

Table 2: Expected Mass Spectral Data for 6-Amino-2,3-dimethylphenol

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 138.09 |

| [M-CH₃]⁺ | Loss of a methyl group | 122.06 |

| [M-NH₃]⁺ | Loss of ammonia | 120.08 |

Note: Expected m/z values are calculated based on the chemical structure and common fragmentation pathways.

Characterization of Unknown Impurities

LC/MS is particularly valuable for identifying unknown impurities. researchgate.net During impurity profiling with HPLC, peaks other than the main compound can be directed to the mass spectrometer. The mass spectrometer provides the molecular weight of the impurity, which is the first step in its identification. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity. mdpi.com

By analyzing the fragmentation pattern of an impurity and comparing it to the parent compound, its structure can often be deduced. For example, an impurity with a mass 16 Da higher than the parent compound might suggest an oxidation product, while an impurity with a different fragmentation pattern could indicate a positional isomer or a process-related side product. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the vibrations of chemical bonds and are used to confirm the identity and structural features of this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretch of the phenolic group and the N-H stretches of the aminium group (NH₃⁺) are expected to appear as broad bands in the high-frequency region (typically 3200-3500 cm⁻¹). Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically result in bands in the 1450-1600 cm⁻¹ region. nist.gov

Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman, the aromatic ring vibrations usually produce strong and sharp signals, making it particularly useful for analyzing the aromatic backbone of the molecule.

Table 3: Key Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3500 (Broad) |

| N-H (Aminium) | Stretching | 3100 - 3300 (Broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 |

| C-O (Phenol) | Stretching | 1200 - 1260 |

| C-N | Stretching | 1250 - 1350 |

Note: These are typical wavenumber ranges for the specified functional groups.

By combining these advanced spectroscopic and chromatographic techniques, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and quality.

Analysis of O-H, N-H, and Aromatic Ring Vibrations

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the key vibrations are those associated with the hydroxyl (O-H), aminium (N-H⁺), and aromatic ring moieties.

The protonation of the amino group to form the hydrochloride salt results in the formation of an aminium group (-NH₃⁺). This group exhibits characteristic stretching vibrations that are distinct from a free amino (-NH₂) group. Typically, the N-H⁺ stretching bands appear as a broad series of absorptions in the region of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding interactions within the crystal lattice. Specifically for aminophenol salts, N-H⁺ stretching vibrations have been observed between 2870 and 3137 cm⁻¹ researchgate.net.

The O-H stretching vibration of the phenolic group is also highly sensitive to its environment. In the solid state, this group actively participates in hydrogen bonding, leading to a broad absorption band, typically found in the 3550–3200 cm⁻¹ range. The exact position and shape of this band depend on the strength of the hydrogen bonds it forms with adjacent molecules or the chloride counter-ion.

The aromatic ring provides a fingerprint region in the IR spectrum with several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The C-C stretching vibrations within the aromatic ring usually appear in the 1600–1400 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, can be found in the 900–675 cm⁻¹ range.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| O-H Stretch | 3550 - 3200 (Broad) | Frequency and shape are dependent on hydrogen bonding. |

| N-H⁺ Stretch | 3200 - 2800 (Broad) | Characteristic of aminium salts; indicative of strong hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Typically sharp but of weaker intensity than O-H or N-H stretches. |

| Aromatic C=C Stretch | 1600 - 1400 | A series of bands that are characteristic of the phenyl ring. |

| C-N Stretch | 1350 - 1250 | Can be coupled with other vibrations. |

| C-O Stretch | 1260 - 1180 | Strong intensity band associated with the phenolic group. |

| Aromatic C-H Bend | 900 - 675 | Out-of-plane bending; helps confirm aromatic substitution pattern. |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds hmdb.ca. For this compound, the key conformational flexibility arises from the rotation of the hydroxyl (-OH) and aminium (-NH₃⁺) groups relative to the plane of the benzene ring.

Computational studies on simpler, related molecules like 2-aminophenol (B121084) have shown that the internal rotation of both -OH and -NH₂ groups can lead to several conformers researchgate.net. The relative stability of these conformers is determined by a balance of steric hindrance from the adjacent methyl groups and intramolecular interactions, such as hydrogen bonding. In the case of 6-Amino-2,3-dimethylphenol, the ortho relationship between the hydroxyl and amino groups allows for the potential formation of an intramolecular hydrogen bond in the free base form (O-H···NH₂ or N-H···OH).

However, in the hydrochloride salt, the amino group is protonated to -NH₃⁺. This change significantly alters the conformational preferences. The positively charged aminium group will have a strong electrostatic interaction with the electron-rich oxygen of the hydroxyl group and the chloride anion. The most stable conformation in the solid state will be one that maximizes favorable intermolecular hydrogen bonding and minimizes steric repulsion between the substituents. It is likely that the bulky -NH₃⁺ and -OH groups will orient themselves to optimize their hydrogen-bonding capabilities with the chloride ion and neighboring molecules, a conformation that can be definitively determined by X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. In this compound, several distinct proton signals are expected. The protons attached to the heteroatoms (-OH and -NH₃⁺) are exchangeable and often appear as broad singlets. Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. The -NH₃⁺ protons are expected to be significantly downfield due to the positive charge.

The aromatic region will display signals for the two protons on the benzene ring. Their chemical shifts are influenced by the electronic effects of the three substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the aminium group (-NH₃⁺) is a deactivating, meta-directing group. This opposition, along with the effect of the two methyl groups, results in a specific chemical shift for each aromatic proton.

The two methyl groups (-CH₃) at positions 2 and 3 will each give rise to a singlet in the aliphatic region of the spectrum, typically between 2.0 and 2.5 ppm. Although they are on adjacent carbons, their distinct chemical environments may lead to slightly different chemical shifts.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₃⁺ | 9.0 - 11.0 | Broad Singlet | Highly dependent on solvent and concentration; exchangeable. |

| -OH | 8.0 - 10.0 | Broad Singlet | Chemical shift influenced by hydrogen bonding; exchangeable. |

| Aromatic H | 6.5 - 7.5 | Doublet, Doublet | The precise shifts and coupling constants depend on the combined electronic effects of the substituents. |

| C2-CH₃ | 2.0 - 2.5 | Singlet | Shift influenced by adjacent -OH group. |

| C3-CH₃ | 2.0 - 2.5 | Singlet | Shift influenced by adjacent aromatic proton. |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR and 2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous signal assignment.

COSY experiments would reveal the coupling between the two aromatic protons, helping to confirm their connectivity.

HSQC experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlets to their respective methyl carbon signals.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-OH (C1) | 150 - 160 |

| C-NH₃⁺ (C6) | 130 - 140 |

| C-CH₃ (C2, C3) | 120 - 135 |

| C-H (C4, C5) | 115 - 130 |

| -CH₃ | 10 - 20 |

Note: These are estimated values based on substituted phenols and anilines.

X-Ray Crystallography for Solid-State Structural Determination

While spectroscopy provides information about molecular connectivity and conformation in solution or bulk solid, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state at the atomic level. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure of aminophenol salts reveals that crystal packing is dominated by a network of strong intermolecular hydrogen bonds nih.govresearchgate.net. In this compound, the primary hydrogen bond donors are the phenolic -OH group and the aminium -NH₃⁺ group. The primary acceptor is the chloride (Cl⁻) anion, with the phenolic oxygen also capable of acting as an acceptor.

The resulting crystal structure would be stabilized by a three-dimensional network of the following interactions:

N-H⁺···Cl⁻ Hydrogen Bonds: These are expected to be the strongest and most prevalent interactions, where each of the three aminium protons forms a hydrogen bond with a chloride ion.

O-H···Cl⁻ Hydrogen Bonds: The phenolic proton would also form a strong hydrogen bond to a chloride ion.

N-H⁺···O Hydrogen Bonds: It is also possible for a hydrogen bond to form between an aminium proton and the hydroxyl oxygen of a neighboring molecule.

Confirmation of Stereochemistry

The unambiguous determination of stereochemistry is a critical aspect of the characterization of chiral molecules such as this compound and its derivatives. The spatial arrangement of atoms can significantly influence the pharmacological and toxicological properties of a compound. Advanced spectroscopic and chromatographic techniques are indispensable tools for elucidating the absolute and relative stereochemistry of these molecules. Due to the limited availability of specific research data on the stereochemical analysis of this compound in publicly accessible literature, this section will focus on the established methodologies that are applied to characterize the stereoisomers of chiral aminophenol derivatives.

The confirmation of stereochemistry for a chiral compound like this compound, which possesses a stereocenter, involves distinguishing between its enantiomers. This is typically achieved through methods that can differentiate between these non-superimposable mirror images. The primary techniques employed for this purpose include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (often with chiral derivatizing agents or solvating agents), and chiral chromatography.

X-ray Crystallography

Single-crystal X-ray crystallography is considered the gold standard for the determination of the absolute stereochemistry of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of each atom. For a derivative of 6-Amino-2,3-dimethylphenol, obtaining a suitable single crystal of one of its enantiomers would enable the unequivocal assignment of its absolute configuration (R or S).

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The data from the diffraction pattern is used to solve the crystal structure, which reveals the bond lengths, bond angles, and the absolute configuration of the chiral center.

Hypothetical Crystallographic Data for an Enantiomerically Pure Derivative of 6-Amino-2,3-dimethylphenol

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Flack parameter | 0.05(10) |

Note: This table represents hypothetical data for illustrative purposes and is not based on experimentally determined values for this compound. The Flack parameter is a critical value in determining the absolute structure of a chiral crystal, with a value close to zero for the correct enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical spectra in an achiral solvent. However, NMR can be a powerful tool for stereochemical analysis when used in conjunction with chiral auxiliary reagents. These reagents, which are themselves enantiomerically pure, react with the enantiomers of the target compound to form diastereomers. Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra.

For a derivative of 6-Amino-2,3-dimethylphenol, reaction with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), would produce two diastereomeric amides. The ¹H and ¹⁹F NMR spectra of these diastereomers would show different chemical shifts, allowing for the determination of the enantiomeric excess (ee) and, in some cases, the assignment of the absolute configuration by analyzing the spatial arrangement of the substituents relative to the chiral auxiliary.

Illustrative ¹H NMR Chemical Shift Differences for Diastereomeric Amides of a 6-Amino-2,3-dimethylphenol Derivative

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) |

| Aromatic H-4 | 6.85 | 6.82 | 0.03 |

| Aromatic H-5 | 7.10 | 7.15 | -0.05 |

| Methyl C2-H₃ | 2.20 | 2.23 | -0.03 |

| Methyl C3-H₃ | 2.35 | 2.31 | 0.04 |

Note: This is a hypothetical data table to illustrate the expected differences in chemical shifts between two diastereomers. The actual values would depend on the specific derivative and chiral auxiliary used.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. The choice of the CSP is crucial and depends on the structure of the analyte. For aminophenol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

The separation of the enantiomers of a 6-Amino-2,3-dimethylphenol derivative would result in two distinct peaks in the chromatogram, with different retention times. The ratio of the areas of these two peaks can be used to determine the enantiomeric excess of a sample.

Example Chromatographic Parameters for the Chiral Separation of a 6-Amino-2,3-dimethylphenol Derivative

| Parameter | Value |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 1.8 |

Note: This table provides an example of typical chromatographic conditions and results for the chiral separation of an aminophenol derivative. The actual parameters would need to be optimized for this compound or its specific derivatives.

Computational Chemistry and Theoretical Investigations of 6 Amino 2,3 Dimethylphenol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

No published data is currently available on the DFT calculations for 6-Amino-2,3-dimethylphenol hydrochloride. Such a study would typically involve:

Geometry Optimization and Energetic Stability

This subsection would present the optimized molecular structure in terms of bond lengths, bond angles, and dihedral angles, as well as the total energy of the most stable conformer.

Vibrational Frequency Calculations and Spectral Prediction

This would involve the calculation of the theoretical vibrational frequencies and a comparison with experimental infrared and Raman spectra to confirm the optimized structure.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Specific FMO analysis for this compound has not been reported. A theoretical investigation would include:

HOMO-LUMO Energy Gaps and Electron Affinity

This section would detail the energies of the HOMO and LUMO, the energy gap, and the electron affinity, which are crucial for understanding the molecule's kinetic stability and reactivity.

Ionization Potential and Electronegativity Analysis

Here, the ionization potential and electronegativity would be discussed to provide further insights into the chemical reactivity and electronic nature of the compound.

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution

There is no available literature on the MEP surface map for this compound. This analysis would reveal the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack.

Visualization of Reactive Sites

The prediction of reactive sites is a key application of computational chemistry. By calculating the distribution of electron density, such as through Molecular Electrostatic Potential (MEP) maps, researchers can identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, an MEP map would likely indicate the amino group and the hydroxyl group as key areas of reactivity. The aromatic ring itself, with its electron-rich pi system, would also represent a significant reactive region.

Understanding Intermolecular Interactions

The ways in which molecules interact with each other are crucial for understanding their physical properties and biological activity. Computational methods can model and quantify non-covalent interactions such as hydrogen bonding, van der Waals forces, and pi-stacking. In the case of this compound, the presence of the amino and hydroxyl groups would suggest a strong potential for hydrogen bonding, which would significantly influence its crystal structure and solubility.

Reaction Mechanism Simulations and Transition State Analysis

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.

Computational Modeling of Synthetic Pathways

Prediction of Reaction Selectivity

Many chemical reactions can yield multiple products. Computational analysis can help predict the selectivity of a reaction by comparing the activation energies of the different pathways leading to each product. For a substituted phenol (B47542) like this compound, this could be particularly useful in predicting the outcomes of electrophilic aromatic substitution reactions.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data.

Simulation of UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the electronic absorption spectra (UV-Vis) of molecules. chemchart.com By calculating the energies of electronic transitions, a theoretical spectrum can be generated. For this compound, a simulated UV-Vis spectrum would provide information about its electronic structure and could be compared with experimental data for validation. The predicted absorption maxima would be influenced by the presence of the amino and hydroxyl groups on the dimethylphenol scaffold.

Calculation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts has become a powerful tool in computational chemistry for the structural elucidation of molecules. nih.gov For this compound, the prediction of ¹H and ¹³C NMR spectra can be achieved with a high degree of accuracy using quantum mechanical methods, most notably Density Functional Theory (DFT). nih.gov This approach allows for the correlation of the electronic structure of the molecule with its magnetic properties, providing valuable insights that complement experimental data.

The standard and widely adopted method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method effectively addresses the issue of gauge-dependence of the magnetic shielding tensor, ensuring more reliable and accurate results. The computational workflow for predicting the NMR chemical shifts of this compound typically involves several key steps.

First, the geometry of the molecule is optimized to find its lowest energy conformation. This is a critical step, as the calculated chemical shifts are highly sensitive to the molecular structure. Common DFT functionals used for geometry optimization include B3LYP and M06-2X, paired with basis sets such as 6-31G* or larger ones for greater accuracy. researchgate.netmdpi.com

Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. It is common to employ functionals like B3LYP or PBE0, in conjunction with more extensive basis sets such as 6-311+G(d,p) or TZVP, to enhance the accuracy of the shielding calculations. nih.gov The choice of functional and basis set is often a compromise between computational cost and desired accuracy. nih.gov The effect of the solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM), which is crucial for accurately predicting chemical shifts in solution. mdpi.com

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is given by the equation: δ = σ_ref - σ_calc.

Detailed research findings from computational studies on substituted phenols and aromatic amines have demonstrated that DFT calculations can predict ¹H chemical shifts with a mean absolute error of less than 0.21 ppm and ¹³C chemical shifts with an error of less than 1.2 ppm. nih.gov For this compound, the protonation of the amino group is expected to have a significant deshielding effect on the aromatic protons, which would be accurately captured by these theoretical calculations.

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the computational methodologies described. These tables represent typical data that would be generated from such a theoretical investigation.

Table 1: Calculated ¹H NMR Chemical Shifts for this compound (Predicted values in ppm relative to TMS)

| Atom | Predicted Chemical Shift (δ ppm) |

| H (on OH) | 10.5 - 11.5 |

| H (on NH₃⁺) | 8.0 - 9.0 |

| H4 | 7.0 - 7.2 |

| H5 | 6.8 - 7.0 |

| H (on 2-CH₃) | 2.2 - 2.4 |

| H (on 3-CH₃) | 2.1 - 2.3 |

Table 2: Calculated ¹³C NMR Chemical Shifts for this compound (Predicted values in ppm relative to TMS)

| Atom | Predicted Chemical Shift (δ ppm) |

| C1 (C-OH) | 150 - 155 |

| C2 (C-CH₃) | 120 - 125 |

| C3 (C-CH₃) | 125 - 130 |

| C4 | 115 - 120 |

| C5 | 120 - 125 |

| C6 (C-NH₃⁺) | 130 - 135 |

| 2-CH₃ | 15 - 20 |

| 3-CH₃ | 10 - 15 |

These predicted values provide a quantitative basis for the interpretation of experimental NMR spectra and can be invaluable in confirming the structure of this compound. The accuracy of these predictions relies heavily on the chosen computational level of theory and the appropriate consideration of environmental factors such as the solvent. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 6-Amino-2,3-dimethylphenol hydrochloride, featuring both an amino and a hydroxyl group on a dimethylated benzene (B151609) ring, makes it a valuable starting material for the synthesis of intricate organic structures. These functional groups provide reactive sites for a variety of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

The ortho-disposed amino and hydroxyl groups in 6-Amino-2,3-dimethylphenol are characteristic of precursors used in the synthesis of N- and O-containing heterocyclic systems. While specific literature detailing the use of this exact compound is specialized, the established reactivity of o-aminophenols provides a clear indication of its potential pathways. For instance, condensation reactions with carboxylic acids or their derivatives can yield benzoxazoles. Similarly, oxidative cyclization reactions or condensation with diketones can lead to the formation of phenoxazine (B87303) rings, which are core structures in various functional molecules. The synthesis of heterocyclic compounds often relies on the strategic use of bifunctional precursors like aminophenols to construct the ring systems efficiently. rdd.edu.iqnih.govresearchgate.net

The general synthetic approach for forming a benzoxazole (B165842) from an o-aminophenol involves a condensation reaction with a carboxylic acid or its equivalent (e.g., acyl chloride, ester) followed by cyclodehydration. The dimethyl substituents on the benzene ring of 6-Amino-2,3-dimethylphenol would be retained on the final heterocyclic product, influencing its solubility, crystallinity, and electronic properties.

In medicinal chemistry, molecular scaffolds serve as the core structural framework upon which various functional groups are appended to create new therapeutic agents. Amino acids and their derivatives are frequently used as versatile building blocks for these scaffolds due to their biocompatibility and rich functional group chemistry. mdpi.com Substituted aminophenols are recognized as "privileged structures" that are present in a wide array of biologically active compounds.

This compound can be utilized as a precursor to construct more complex scaffolds. For example, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified, allowing for its integration into larger molecular designs. mdpi.com These reactions enable the systematic development of compound libraries for screening purposes. The specific arrangement of the methyl, amino, and hydroxyl groups provides a distinct three-dimensional structure that can be exploited in the design of molecules intended to interact with specific biological targets.

Role as an Intermediate in Dye and Pigment Chemistry

The compound is a key intermediate in the synthesis of colorants, particularly azo dyes. Its structure contains the necessary functionalities to act as either a diazo component (after diazotization of the amino group) or a coupling component (the activated phenol (B47542) ring). nih.govijsr.net

Azo dyes are synthesized through a two-step process: diazotization and azo coupling. This compound can participate in this process in two distinct ways:

As a Coupling Component: The phenol ring is activated by the hydroxyl group, making it susceptible to electrophilic attack by a diazonium salt. The coupling reaction would likely occur at the position para to the hydroxyl group.

As a Diazo Component: The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). uobaghdad.edu.iqresearchgate.net This resulting diazonium salt is a potent electrophile that can then react with another activated aromatic compound (a coupling component) to form the characteristic azo bond (-N=N-). nih.gov

The specific color of the resulting dye is determined by the extended conjugation of the aromatic systems linked by the azo group, which can be fine-tuned by the choice of the diazonium salt or the coupling partner.

Below is a table of potential azo dyes that could be synthesized using 6-Amino-2,3-dimethylphenol.

| Role of 6-Amino-2,3-dimethylphenol | Co-reactant | Resulting Azo Dye Structure (General) | Expected Color Range |

|---|---|---|---|

| Coupling Component | Diazotized Aniline (B41778) | Aniline-N=N-(C₈H₉NO) | Yellow to Orange |

| Coupling Component | Diazotized p-Nitroaniline | p-Nitroaniline-N=N-(C₈H₉NO) | Orange to Red |

| Diazo Component | Phenol | (C₈H₉O)-N=N-Phenol | Yellow |

| Diazo Component | N,N-Dimethylaniline | (C₈H₉O)-N=N-(N,N-Dimethylaniline) | Red to Violet |

A chromophore is the part of a molecule responsible for its color. The azo linkage is a classic chromophore, and its electronic properties are highly sensitive to the substituents on the attached aromatic rings. By using 6-Amino-2,3-dimethylphenol as a building block, novel chromophores can be designed. The electron-donating hydroxyl (-OH) and methyl (-CH₃) groups on the ring modify the energy levels of the molecular orbitals involved in the π-π* electronic transitions, thereby influencing the wavelength of maximum absorption (λmax) and, consequently, the color. Researchers can systematically alter the electronic nature of the co-reactants to create a palette of colors with tailored properties for applications in textiles, printing, and optical materials. nih.govuobaghdad.edu.iq

Contribution to Polymer Chemistry and Advanced Materials

Substituted phenols are important monomers in the field of polymer chemistry. The oxidative polymerization of phenols, particularly 2,6-disubstituted phenols, is a well-established method for producing high-performance polymers. researchgate.net

For instance, 2,6-xylenol (2,6-dimethylphenol) is the industrial precursor to poly(p-phenylene oxide) (PPO), a thermoplastic known for its high-temperature resistance and dimensional stability. wikipedia.orgacs.org The polymerization proceeds via an oxidative coupling mechanism, often catalyzed by a copper-amine complex. researchgate.net

Given its structural similarity to 2,6-xylenol, 6-Amino-2,3-dimethylphenol is a candidate for similar oxidative polymerization reactions. The presence of the amino group in addition to the hydroxyl group opens up possibilities for creating novel polymers with distinct properties. Aminophenols can be polymerized through either chemical or electrochemical methods to form conductive polymers. researchgate.netmdpi.comderpharmachemica.com The resulting polymer derived from 6-Amino-2,3-dimethylphenol would be expected to have a structure analogous to PPO but with appended amino functionalities, which could be used to alter properties such as solubility, adhesion, or to provide sites for further chemical modification (post-polymerization functionalization). scirp.org

The table below compares 6-Amino-2,3-dimethylphenol with related monomers used in polymer synthesis.

| Monomer | Key Functional Groups | Resulting Polymer Type | Notable Polymer Properties |

|---|---|---|---|

| 6-Amino-2,3-dimethylphenol | -OH, -NH₂, -CH₃ | Functionalized Poly(phenylene oxide) or Polyaniline derivative | Potentially high thermal stability, sites for cross-linking or functionalization |

| 2,6-Xylenol | -OH, -CH₃ | Poly(p-phenylene oxide) (PPO) | High heat resistance, chemical resistance, dimensional stability wikipedia.org |

| o-Aminophenol | -OH, -NH₂ | Poly(o-aminophenol) | Conductive, electroactive researchgate.net |

| Phenol | -OH | Phenolic Resins (with formaldehyde) | Thermosetting, good electrical insulation |

Monomer in Polymerization Reactions

The presence of both an amino and a hydroxyl group allows this compound to act as a monomer in the synthesis of various high-performance polymers, such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

The amino group can react with carboxylic acid derivatives (like diacyl chlorides or dicarboxylic acids) to form amide linkages, the backbone of polyamides. Similarly, it can react with dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to form robust polyimides. youtube.comvt.edu The hydroxyl group can also participate in polymerization, for instance, through esterification to form polyesters or via etherification to create polyethers.

The dimethyl substitution on the phenol ring is expected to influence the properties of the resulting polymers by:

Increasing solubility: The bulky methyl groups can disrupt polymer chain packing, leading to better solubility in organic solvents. researchgate.net

Enhancing thermal stability: The methyl groups can increase the glass transition temperature (Tg) of the polymer.

Modifying mechanical properties: The rigid aromatic structure combined with the methyl groups can impart a balance of stiffness and toughness to the polymer.

The polymerization of aminophenol derivatives is a well-established method for producing functional polymers. For example, the polymerization of solid-state aminophenol has been achieved using dielectric barrier discharge plasma to create conductive polyaminophenol films. mdpi.comresearchgate.net

Table 1: Potential Polymerization Reactions Involving 6-Amino-2,3-dimethylphenol

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

| Polyamide | Dicarboxylic acid chloride | Amide | High thermal stability, good mechanical strength |

| Polyimide | Tetracarboxylic dianhydride | Imide | Excellent thermal and chemical resistance, good dielectric properties |

| Polyester (B1180765) | Dicarboxylic acid | Ester | Good mechanical properties, potential biodegradability |

| Polyether | Dihaloalkane | Ether | Flexibility, chemical inertness |

Functionalization of Polymeric Materials